2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone
Overview
Description
2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C27H27FN4O and its molecular weight is 442.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.21688966 g/mol and the complexity rating of the compound is 713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
Research has shown that derivatives of 4(3H)-quinazolinone, which include structures similar to the compound , exhibit significant in vitro antitumor activity. For instance, a study reported that quinazolinone derivatives with dithiocarbamate side chains demonstrated notable inhibitory activity against human myelogenous leukemia K562 cells (Cao et al., 2005). Another study synthesized a series of 2-aryl-7-fluoro-6-(4-methyl-l-piperazinyl)-4(3H)-quinazolinones, which were evaluated for their antitumor activity, showcasing the potential of quinazolinone derivatives in cancer treatment (Abdel-Jalil et al., 2005).
Neuroleptic and Antidepressant Properties
Quinazolinone derivatives have also been studied for their neuroleptic and antidepressant properties. A notable compound, OPC-4392, was found to possess potent antimethamphetamine activity and showed potential as a novel neuroleptic drug (Banno et al., 1988). This indicates that quinazolinone derivatives might modulate dopaminergic neuronal activity, suggesting their application in the treatment of psychiatric disorders.
Serotonin Receptor Affinity
Quinazolinone derivatives have been shown to exhibit affinity for serotonin receptors, which could explain their antidepressant and neuroleptic activities. A study found that certain derivatives displayed binding affinity for 5-HT7 and 5-HT1A receptors, indicating their potential use in modulating serotonergic pathways (Intagliata et al., 2017).
Molecular Stability under Stress Conditions
The stability of quinazolinone derivatives under various stress conditions has been studied to ensure their viability as pharmaceutical substances. Research on a related quinazolinone compound demonstrated its stability under conditions such as UV radiation and elevated temperatures, though it was found to be unstable in alkaline hydrolysis environments (Gendugov et al., 2021). This highlights the importance of considering environmental factors in the development and storage of quinazolinone-based drugs.
Properties
IUPAC Name |
2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-3-(4-fluorophenyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O/c1-19-6-5-9-25(20(19)2)31-16-14-30(15-17-31)18-26-29-24-8-4-3-7-23(24)27(33)32(26)22-12-10-21(28)11-13-22/h3-13H,14-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTDCTWEXSDPFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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